Product packaging for Ethyl 4-methoxybenzoate(Cat. No.:CAS No. 94-30-4)

Ethyl 4-methoxybenzoate

Cat. No.: B166137
CAS No.: 94-30-4
M. Wt: 180.2 g/mol
InChI Key: FHUODBDRWMIBQP-UHFFFAOYSA-N
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Description

Overview of Academic Significance

Ethyl 4-methoxybenzoate (B1229959), also known as ethyl p-anisate, is a versatile compound that has garnered attention for its potential applications in several fields. smolecule.com Structurally, it is composed of a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ethyl ester group at the para position. This configuration imparts specific chemical properties that make it a valuable subject of study.

The compound is noted for its pleasant, sweet, and fruity aroma, which has led to its use in the fragrance and flavor industries. thegoodscentscompany.comchemicalbook.in Beyond its sensory characteristics, its molecular structure makes it a useful intermediate in organic synthesis. smolecule.com The ester group is reactive and allows for a variety of chemical transformations, making it a building block for more complex molecules. smolecule.com

In the realm of biological research, studies have suggested that ethyl 4-methoxybenzoate may possess antifungal properties. smolecule.com Its potential to modulate certain enzymes has also been a subject of investigation, although the precise mechanisms are still being explored. Furthermore, its presence has been identified in the floral fragrance of loquat flowers, suggesting a role in plant biochemistry. frontiersin.org

Historical Context of Research on this compound and Related Aromatic Esters

The study of aromatic esters like this compound is rooted in the broader history of organic chemistry, particularly the exploration of esterification reactions. The synthesis of these compounds can be traced back to the development of methods for creating esters from carboxylic acids and alcohols. A foundational technique is the Fischer esterification, which involves reacting a carboxylic acid (in this case, 4-methoxybenzoic acid) with an alcohol (ethanol) in the presence of an acid catalyst. smolecule.com

Early research in the late 19th and early 20th centuries focused on understanding the fundamental principles of these reactions, including the role of catalysts and reaction conditions to improve yields. smolecule.com As analytical techniques advanced, so did the ability to characterize these compounds with greater precision.

In the mid-20th century, the development of new coupling agents, such as carbodiimides, provided milder and more efficient methods for ester synthesis. smolecule.com This allowed for the creation of a wider range of aromatic esters, including those with more complex or sensitive functional groups. These advancements paved the way for more specialized research into the properties and potential applications of individual esters like this compound.

Current Research Landscape and Emerging Trends in this compound Studies

Contemporary research on this compound is multifaceted, extending into materials science, biochemistry, and environmental science. Researchers are actively exploring its potential as a building block for novel polymers and materials. smolecule.com

A significant area of current investigation is its biological activity. Studies are delving deeper into its potential antifungal applications and its interactions with enzymatic systems. smolecule.com For instance, research has examined its interaction with tyrosinase, an enzyme involved in melanin (B1238610) production.

Computational and spectroscopic methods are increasingly being used to study the structure-reactivity relationships of aromatic molecules, including this compound. nih.govacs.org These theoretical approaches provide insights into the electron density distribution within the molecule, which helps in understanding its chemical behavior and reactivity. nih.govacs.org

Furthermore, the natural occurrence of this compound in plants like loquat has opened up research into its biosynthesis and ecological role. frontiersin.org Transcriptomic analysis is being used to understand the genetic pathways involved in its production in flowers, which could have implications for agriculture and the development of natural fragrances. frontiersin.org

Physicochemical Properties of this compound

Property Value Reference(s)
Molecular Formula C10H12O3 smolecule.combiosynth.com
Molecular Weight 180.20 g/mol smolecule.combiosynth.com
Appearance Colorless to pale yellow liquid smolecule.com
Odor Sweet, fruity, anise-like thegoodscentscompany.comchemicalbook.in
Melting Point 7.0 - 8.0 °C chemicalbook.infishersci.comchemsynthesis.com
Boiling Point 263 - 270 °C thegoodscentscompany.combiosynth.com
Density ~1.10 g/mL biosynth.comchemsynthesis.com
Solubility Insoluble in water; soluble in organic solvents smolecule.com

Spectroscopic Data of this compound

Technique Key Features Reference(s)
¹H NMR (CDCl₃) Aromatic protons (~8.00 and 6.91 ppm), Methoxy group (~3.86 ppm) rsc.org
¹³C NMR (CDCl₃) Ester carbonyl (~166.43 ppm) rsc.org
Infrared (IR) C=O stretch (~1725 cm⁻¹), C-O-C stretch (~1270 cm⁻¹)
Mass Spectrometry (MS) m/z = 180 (molecular ion) rsc.orgnist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O3 B166137 Ethyl 4-methoxybenzoate CAS No. 94-30-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methoxybenzoate
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InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
Source PubChem
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InChI Key

FHUODBDRWMIBQP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
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DSSTOX Substance ID

DTXSID4059099
Record name Benzoic acid, 4-methoxy-, ethyl ester
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Molecular Weight

180.20 g/mol
Source PubChem
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Physical Description

Liquid, colourless oily liquid with a light, fruity-floral, anise-like odour
Record name Ethyl p-anisate
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Record name Ethyl p-anisate
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Boiling Point

263.00 to 270.00 °C. @ 760.00 mm Hg
Record name Ethyl p-anisate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl p-anisate
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Density

1.101-1.105
Record name Ethyl p-anisate
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CAS No.

94-30-4
Record name Ethyl 4-methoxybenzoate
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Record name Ethyl anisate
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Record name Ethyl 4-methoxybenzoate
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Record name Benzoic acid, 4-methoxy-, ethyl ester
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Record name Ethyl anisate
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Record name ETHYL P-ANISATE
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Record name Ethyl p-anisate
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Melting Point

7 - 8 °C
Record name Ethyl p-anisate
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Synthesis and Chemical Transformations of Ethyl 4 Methoxybenzoate

Established Synthetic Methodologies for Ethyl 4-Methoxybenzoate (B1229959)

Traditional synthesis of Ethyl 4-methoxybenzoate relies on well-established chemical reactions that are widely practiced in laboratory and industrial settings.

The most common method for preparing this compound is the Fischer-Speier esterification of anisic acid (4-methoxybenzoic acid) with ethanol (B145695). chemicalbook.inchemdad.com This acid-catalyzed equilibrium reaction involves heating the carboxylic acid and alcohol, typically under reflux, to produce the ester and water. wikipedia.orgmasterorganicchemistry.com To drive the reaction toward completion, a strong acid catalyst is employed, and often, the alcohol is used in large excess or water is removed as it forms. wikipedia.orgvaia.com

The general mechanism involves the protonation of the carbonyl oxygen of anisic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen atom of ethanol attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer and the elimination of a water molecule, the final ester is formed. masterorganicchemistry.com

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). wikipedia.org The reaction time can vary from a few hours to over ten hours, depending on the specific conditions. wikipedia.org For instance, one validated protocol involves reacting 4-methoxybenzoic acid with ethanol in the presence of sulfuric acid under reflux for 15 hours, yielding the product.

Table 1: Fischer-Speier Esterification of Anisic Acid

Reactants Catalyst Conditions Product Reported Yield
Anisic Acid, Ethanol Sulfuric Acid (H₂SO₄) Reflux, 15 hours This compound 46%

Copper-catalyzed reactions represent a significant methodology for forming esters. One such approach is the copper-catalyzed oxidative cross-coupling reaction. While direct synthesis of this compound via this specific route is less commonly documented in introductory texts, the principles apply to the formation of benzoate (B1203000) esters. For example, copper-catalyzed oxidative acyloxylation can create ester linkages by coupling carboxylic acids with C(sp³)–H bonds adjacent to an oxygen atom, such as in ethers. rsc.org

In a typical procedure for a related transformation, a copper(II) acetate (B1210297) catalyst is used in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP). rsc.org The reaction involves the coupling of a carboxylic acid with an ether, which serves as the alcohol precursor surrogate. This method is part of a broader class of cross-dehydrogenative coupling (CDC) reactions, offering an alternative to traditional esterification.

Table 2: Representative Copper-Catalyzed Acyloxylation

Substrates Catalyst / Reagents Conditions Product Type
Benzoic Acid, 1,4-Dioxane Cu(OAc)₂, TBHP Heat, Air Acyloxy Ether

The synthesis of derivatives, such as Phenoxythis compound, demonstrates the versatility of anisic acid in forming various esters. The synthesis follows the principles of esterification, where anisic acid or its activated form is reacted with 2-phenoxyethanol.

Research on related compounds, like 1-(phenoxyethyl)-piperazine derivatives, highlights the modularity of these synthetic routes. researchgate.net The esterification can be achieved by reacting anisic acid with the corresponding alcohol under acid catalysis, similar to the Fischer esterification method. Alternatively, activating the carboxylic acid, for example by converting it to an acyl chloride, can facilitate the reaction with the alcohol.

Copper(I)-Catalyzed Reactions for this compound Formation

Novel Synthetic Approaches and Derivatization Strategies

Modern synthetic chemistry focuses on developing more efficient, sustainable, and diverse methods for preparing and modifying chemical compounds.

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. Several modern techniques have been applied to the synthesis of this compound and its derivatives.

Microwave-Assisted Synthesis : This technique uses microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating. ajrconline.org Microwave-assisted esterification is a known method for producing compounds like benzocaine (B179285) (ethyl 4-aminobenzoate) and can be applied to this compound. ajrconline.org The synthesis of related 1,2,4-triazole (B32235) derivatives has also been achieved using microwave methods. researchgate.net

Ultrasound-Assisted Synthesis : Sonication provides mechanical energy that can enhance reaction rates and efficiency. Ultrasound has been proposed as a green method for synthesizing intermediates like 1,3,4-oxadiazole (B1194373) derivatives, a field where benzoate esters are relevant. lookchem.com

Electrochemical Synthesis : This approach uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical reagents. thieme-connect.com Direct electrochemical synthesis of esters, including pentafluorophenyl 4-methoxybenzoate, has been developed, showcasing a reagent-free approach that can be adapted for other esters. researchgate.net The process can involve the oxidative coupling of a carboxylic acid and an alcohol.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The existing methoxy (B1213986) group is an activating, ortho-para directing group, while the ethyl ester group is a deactivating, meta-directing group. The net effect typically directs incoming electrophiles to the positions ortho to the methoxy group (C3 and C5).

Iodination : The introduction of an iodine atom onto the aromatic ring creates a versatile synthetic handle for further cross-coupling reactions. For instance, the related compound methyl 3-hydroxy-4-iodobenzoate is synthesized by treating 3-hydroxy-4-iodobenzoic acid with methanol (B129727) and sulfuric acid. rsc.org Similarly, Ethyl 4-iodo-3-methoxybenzoate can be prepared through the iodination of Ethyl 3-methoxybenzoate.

Formylation : The introduction of a formyl group (-CHO) can be achieved through various methods. For example, Ethyl 3-formyl-4-methoxybenzoate is synthesized via the esterification of 3-formyl-4-methoxybenzoic acid. This formyl group can then participate in a wide range of subsequent reactions, such as condensations and cyclizations.

Table 3: Functionalized Derivatives of the 4-Methoxybenzoate Core

Derivative Name Key Functional Group Added Synthetic Precursor
Ethyl 4-iodo-3-methoxybenzoate Iodine Ethyl 3-methoxybenzoate
Ethyl 3-formyl-4-methoxybenzoate Formyl (-CHO) 3-Formyl-4-methoxybenzoic acid

Functionalization of the Aromatic Ring System

Chemical Reactivity and Reaction Mechanisms

Hydrolysis is a fundamental reaction of esters, and this compound is no exception. It can be hydrolyzed to 4-methoxybenzoic acid and ethanol under both acidic and basic conditions. libretexts.orgsmolecule.comsmolecule.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an ethanol molecule lead to the formation of 4-methoxybenzoic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ethoxide ion is then eliminated as a leaving group, and a final proton transfer from the newly formed carboxylic acid to the ethoxide ion yields the carboxylate salt and ethanol. libretexts.org This reaction is considered "base-promoted" because the hydroxide is consumed stoichiometrically. libretexts.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. libretexts.org For this compound, this reaction can be used to replace the ethyl group with a different alkyl or aryl group. The reaction is typically catalyzed by an acid or a base. libretexts.orgsmolecule.com For example, reacting this compound with methanol in the presence of an acid catalyst will produce mthis compound and ethanol. tandfonline.com The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used. libretexts.org

A study demonstrated the transesterification of this compound with various alcohols, including isopropanol (B130326) and propargyl alcohol, using a copper(I) iodide catalyst. rsc.org

Table 1: Examples of Transesterification of this compound

Reactant AlcoholProductYield (%)
IsopropanolIsopropyl 4-methoxybenzoate41
Propargyl alcoholPropargyl 4-methoxybenzoate41
Data sourced from a study on copper-catalyzed reactions. rsc.org

Oxidative decarboxylation is a chemical reaction in which a carboxyl group is removed from a molecule and replaced with a hydrogen atom, with a concurrent oxidation of the molecule. While direct oxidative decarboxylation of this compound itself is not a commonly reported primary reaction pathway, related compounds and derivatives can undergo such transformations.

For instance, studies on the oxidative decarboxylation of α-amino acids like tyrosine have shown the formation of various aromatic compounds. agriculturejournals.cz While not directly involving this compound, these studies demonstrate the principle of oxidative decarboxylation in aromatic systems, which can be initiated by free radicals. agriculturejournals.cz

In a different context, palladium-catalyzed decarboxylative alkoxycarbonylation of potassium aryltrifluoroborates with potassium oxalate (B1200264) monoesters provides a route to synthesize aryl esters, including this compound. iu.edu This reaction proceeds through a proposed radical-mediated Pd(II)/Pd(IV) catalytic cycle, which involves a decarboxylation step. iu.edu

Furthermore, the enzyme 4-hydroxybenzoate (B8730719) 1-hydroxylase, found in some yeast species, catalyzes the oxidative decarboxylation of 4-hydroxybenzoate derivatives to form hydroquinones. asm.org This enzymatic pathway involves the consumption of NAD(P)H and oxygen. asm.org

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are influenced by the two substituents on the ring: the methoxy group (-OCH₃) and the ethyl ester group (-COOCH₂CH₃).

The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. smolecule.com Conversely, the ethyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring.

In the case of this compound, the powerful activating and ortho-directing effect of the methoxy group at the para position dominates. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the methoxy group (C3 and C5).

Theoretical studies have been conducted to quantify the reactivity of benzene derivatives in EAS reactions. These studies often correlate experimental kinetic data with calculated values, such as molecular electrostatic potentials and Hirshfeld charges. nih.govacs.org For this compound, the presence of the electron-donating methoxy group enhances the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than unsubstituted benzene. nih.govacs.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

This compound and its derivatives can participate in radical reactions, often involving the generation of radical intermediates that can undergo further transformations.

One example involves the cobalt-catalyzed hydrofunctionalization of alkenes via a hydrogen atom transfer (HAT) mechanism. In studies using methallyl p-methoxybenzoate, a cobalt hydride intermediate is believed to deliver a hydrogen atom to the alkene, generating an alkyl radical. beilstein-journals.org This radical can then participate in various coupling reactions. For instance, the coupling of these tertiary radicals can lead to the formation of azo compounds. beilstein-journals.org

Another instance of radical involvement is in palladium-catalyzed decarboxylative coupling reactions. The proposed mechanism for the synthesis of this compound from potassium aryltrifluoroborates involves a radical-mediated Pd(II)/Pd(IV) catalytic cycle. iu.edu

Furthermore, derivatives of this compound containing atoms like iodine can undergo radical-mediated transformations. For example, ethyl 4-iodo-3-methoxybenzoate can participate in Ullmann-type couplings, which are copper-mediated reactions enabling the dimerization of aryl iodides. These reactions proceed through radical intermediates.

Electrophilic Aromatic Substitution Reactions of the Benzene Ring

Catalytic Applications in Organic Synthesis

This compound and its derivatives can be utilized in catalytic processes in organic synthesis, both as substrates and as products of catalytic reactions.

The compound itself can be synthesized through various catalytic methods. A common laboratory and industrial method is the Fischer esterification of 4-methoxybenzoic acid with ethanol, which requires an acid catalyst such as sulfuric acid. smolecule.comchemicalbook.in

More advanced catalytic systems have also been developed for its synthesis. For example, a palladium-catalyzed decarboxylative alkoxycarbonylation of potassium aryltrifluoroborates has been shown to produce this compound in a 44% yield. iu.edu Another method involves a copper(I) iodide-catalyzed oxidative esterification, which has been reported to yield this compound with a 90% yield. rsc.org

Derivatives of this compound are valuable substrates in catalysis, particularly in cross-coupling reactions. For instance, ethyl 4-iodo-3-methoxybenzoate is a useful building block in Suzuki and Sonogashira cross-coupling reactions, which are palladium-catalyzed methods for forming carbon-carbon bonds.

Table 2: Catalytic Synthesis of this compound

Catalytic SystemReactantsYield (%)Reference
Pd(OAc)₂ / K₂S₂O₈Potassium 4-methoxyphenyltrifluoroborate, Potassium oxalate monoethyl ester44 iu.edu
CuI / DDQDithioacetal derivative, Ethanol90 rsc.org

These examples highlight the role of catalysis in both the efficient synthesis of this compound and its use as a precursor for more complex molecules in organic synthesis.

This compound as a Starting Material for Complex Molecule Synthesis

This compound is a valuable precursor for the synthesis of more intricate organic molecules. smolecule.com The reactivity of its ester group enables numerous chemical modifications, establishing it as a versatile tool for researchers in organic chemistry. smolecule.com

The compound is utilized as a starting material in the production of various pharmaceuticals and agrochemicals. For instance, its ester group can be selectively reduced to an aldehyde using reagents like diisobutylaluminum hydride (DIBALH), a transformation that proceeds with high yields and provides a key functional group for further synthetic steps.

Furthermore, derivatives of 4-methoxybenzoic acid, such as 4-methoxybenzoate derivatives of chiral (E)-2-butene-1,4-diols, are instrumental in the synthesis of complex polyoxygenated motifs. nih.gov These intermediates are significant because they can undergo reactions with high levels of regio- and stereoselectivity, which is crucial for the construction of stereochemically rich molecules like sugars. nih.gov The ability to directly install oxygen functionality into a hydrocarbon framework using such derivatives represents a powerful strategy in modern synthetic chemistry. nih.gov Related structures, like ethyl 4-amino-3-methoxybenzoate, are also employed in organic synthesis to create complex molecules for medicinal chemistry research. myskinrecipes.com

Table 1: Selected Transformations of this compound in Synthesis

Starting MaterialReagent(s)Product TypeApplication
This compoundDiisobutylaluminum hydride (DIBALH)AldehydeIntermediate for further synthesis
Chiral homoallylic alcohols / p-anisic acidDMSO/Pd(II)-promoted oxidation4-methoxybenzoate derivativesSynthesis of polyoxygenated motifs

Role in Polymerization Processes

This compound also finds applications in the field of polymer science. It has been identified as an intermediate in chemical synthesis, particularly in polymerization processes. smolecule.com Some sources describe it as a polymerization catalyst. biosynth.com While detailed mechanisms of its catalytic activity are not extensively documented in the provided context, its role as a cationic surfactant may contribute to this function. biosynth.com

It is important to note that while it can be involved in polymerization, hazardous polymerization of this compound itself does not occur under normal conditions. fishersci.com In a related context, similar esters like ethyl 4-methylbenzoate are used as monomers in the production of certain plastics and polymers, where they contribute to the flexibility and durability of the final material. lookchem.com

Biological and Biomedical Research on Ethyl 4 Methoxybenzoate

Investigations into Biological Activities

Antifungal Properties of Ethyl 4-Methoxybenzoate (B1229959)

Ethyl 4-methoxybenzoate has demonstrated notable antifungal capabilities. Research indicates its effectiveness against common fungal pathogens. For instance, studies have shown significant antifungal activity against Candida albicans and Aspergillus niger at a concentration of 0.5%. The mechanism of its antifungal action is thought to involve the disruption of microbial cell membranes, which leads to cell lysis.

Derivatives of benzoic acid, the parent structure of this compound, have also been widely recognized for their antifungal properties. researchgate.net For example, a study on fluorinated quinoline (B57606) analogs, which share a similar structural backbone, revealed that 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (2g) exhibited antifungal activity. mdpi.com Furthermore, research on other benzoic acid derivatives has shown fungistatic effects on various fungi, including Magnaporthe oryzae and Puccinia recondita. researchgate.net

FungusCompoundObservationReference
Candida albicansThis compoundSignificant antifungal activity at 0.5% concentration.
Aspergillus nigerThis compoundSignificant antifungal activity at 0.5% concentration.
S. sclerotiorum8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b)>80% activity at 50 μg/mL. mdpi.com
R. solani8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (2g)80.8% activity at 50 μg/mL. mdpi.com

Enzyme Modulation and Cellular Process Interactions

This compound has been studied for its capacity to modulate the activity of various enzymes. smolecule.com It is known to interact with cytochrome P450 enzymes, which are critical for the metabolism of numerous drugs. This interaction can potentially alter the effectiveness and toxicity of other medications administered concurrently. Research has also indicated that this compound and its derivatives can influence enzymes involved in metabolic pathways. smolecule.com For instance, studies have shown that it may interact with key enzymes in cellular metabolism, with these interactions being analyzed through spectroscopic methods to understand binding and activity modulation.

The methoxy (B1213986) group on the benzene (B151609) ring is a key structural feature that influences its reactivity and interactions with biomolecules. In some enzymatic processes, such as the oxidative demethylation by certain P450 enzymes, the methoxy group is the target of the reaction. For example, the S244D mutant of the CYP199A4 enzyme has shown enhanced activity for the oxidation of a range of para-substituted benzenes, including those with a methoxy group. uq.edu.au

Anti-Juvenile Hormone Activity and Precocious Metamorphosis Induction

A significant area of research for this compound and its derivatives has been in the field of insect physiology, specifically concerning their anti-juvenile hormone (anti-JH) activity. Juvenile hormones are crucial for regulating insect development, and compounds that interfere with their action can induce precocious metamorphosis, a symptom of JH deficiency. scispace.com

Several studies have synthesized and tested derivatives of this compound for their ability to induce precocious metamorphosis in silkworm larvae (Bombyx mori). researcher.lifecabidigitallibrary.orgnih.govresearchgate.net For example, ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate (3b) was found to be highly effective at inducing precocious metamorphosis in 3rd instar larvae. researcher.liferesearchgate.netidexlab.com This compound was also shown to decrease the juvenile hormone I (JH I) titer in the hemolymph of the larvae, confirming its anti-JH activity. researchgate.net

Other derivatives, such as ethyl 4-(2-benzylhexyloxy)benzoate and ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate (4c), have also demonstrated potent precocious metamorphosis-inducing activity. researcher.lifenih.govresearchgate.net The latter compound, 4c, was particularly effective, with a median-effective dose (ED50) of 41 ng/larva, and was shown to induce precocious metamorphosis by lowering JH titers in the hemolymph. nih.govresearchgate.net Interestingly, some of these compounds also exhibit juvenile hormone-like activity at different doses, suggesting a complex mode of action. cabidigitallibrary.orgnih.govidexlab.com

CompoundActivityOrganismKey FindingReference
Ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate (3b)Anti-JH and JH activityBombyx moriMost effective at inducing precocious metamorphosis in 3rd instar larvae. researcher.liferesearchgate.net
Ethyl 4-(2-benzylhexyloxy)benzoateAnti-JH activityBombyx moriInduces precocious metamorphosis at low doses. researcher.life
Ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-yl)methyl]benzoate (4c)Anti-JH activityBombyx moriPotent activity with an ED50 of 41 ng/larva; decreases JH titers. nih.govresearchgate.net
Ethyl 4-[(1-n-butylindolin-2-yl)methoxy]benzoatePrecocious metamorphosis-inducing activityBombyx moriShowed activity at high doses but had no JH activity. cabidigitallibrary.orgresearcher.life

Photosynthesis Inhibition Studies (e.g., Taraxerol 4-Methoxybenzoate)

Research into the herbicidal potential of related compounds has identified Taraxerol 4-methoxybenzoate as an inhibitor of photosynthesis. nih.gov Isolated from the plant Pavonia multiflora, this compound has been shown to inhibit the electron flow from water to methyl viologen in chloroplasts, acting as a Hill reaction inhibitor. nih.govresearcher.life Further studies using polarography and chlorophyll (B73375) a fluorescence have pinpointed its site of action to photosystem II, similar to the commercial herbicide DCMU. nih.govresearcher.liferesearchgate.net This discovery suggests that compounds with a 4-methoxybenzoate moiety could be potential candidates for the development of new herbicides that target photosynthesis. nih.govresearchgate.net

Antioxidant Activity of Derivatives

Several derivatives of 4-methoxybenzoate have been shown to possess antioxidant properties. The presence of a phenolic group in some derivatives, such as in 2-(4-Hydroxyphenyl)this compound, suggests potential for antioxidant activity through scavenging free radicals. smolecule.com Studies on this compound indicate it has antioxidant properties, making it a candidate for applications in protecting against oxidative stress-related conditions. smolecule.com

Similarly, a study on methyl benzoate (B1203000) derivatives found that mthis compound exhibited the highest antioxidant activity among the tested compounds in a DPPH radical scavenging assay. marmara.edu.tr Another synthesized compound, 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM), also demonstrated a significant iron-binding potential, suggesting its role in preventing peroxidation might be linked to this capability. researchgate.net

Anti-Diabetic Properties of Derivatives

Research into the derivatives of benzoic acid, the parent structure of this compound, has revealed potential for the development of anti-diabetic agents. One area of focus is the inhibition of enzymes that play a crucial role in glucose metabolism.

A key target in the management of type 2 diabetes is the regulation of postprandial hyperglycemia, the spike in blood sugar levels after a meal. biomedpharmajournal.orgresearchgate.net This can be achieved by inhibiting digestive enzymes such as α-amylase, which breaks down complex carbohydrates into simpler, absorbable sugars. biomedpharmajournal.orgresearchgate.net By slowing down carbohydrate digestion, the rate of glucose absorption is reduced, leading to a more controlled blood sugar level. biomedpharmajournal.org

Studies have investigated various heterocyclic compounds, such as oxadiazole derivatives, for their ability to inhibit α-amylase and α-glucosidase. researchgate.net For instance, a series of derivatives based on 2-ethoxy-4-methoxybenzoic acid were synthesized and evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin (B600854) signaling. One of these derivatives demonstrated significant inhibitory potential, suggesting that modifications to the core structure could lead to effective candidates for managing type 2 diabetes.

Derivative ClassTarget EnzymeObserved Effect
2-Ethoxy-4-methoxybenzoic acid derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Inhibition of enzyme activity, potential for insulin signaling modulation.
Oxadiazole derivativesα-amylase, α-glucosidaseInhibition of carbohydrate-digesting enzymes to control postprandial hyperglycemia. researchgate.net

Potential Therapeutic Applications in Pharmaceuticals

The structural framework of this compound and its derivatives makes them interesting candidates for broader pharmaceutical research. Benzoate derivatives are widely utilized in drug development due to their reactivity and ability to interact with various biological targets.

Research suggests that this compound and related compounds may possess antibacterial and anti-inflammatory properties, making them potential candidates for treating various diseases. zbwhr.com For example, derivatives of ethyl 3-formyl-4-methoxybenzoate have shown preliminary antimicrobial activity. The unique structure of these compounds allows them to serve as a scaffold in medicinal chemistry, where modifications can be made to enhance efficacy and reduce potential side effects for conditions requiring anesthetic and analgesic properties. solubilityofthings.com

Furthermore, some benzoic acid derivatives have been investigated for their ability to inhibit enzymes involved in inflammatory processes. smolecule.com The versatility of these compounds as intermediates in the synthesis of more complex molecules underscores their importance in the production of specialty chemicals and as precursors in the manufacture of various organic compounds.

Structure-Activity Relationship (SAR) Studies

Elucidation of Structural Features Governing Biological Responses

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR analyses have provided insights into the key molecular features responsible for their therapeutic effects.

For instance, in the context of influenza virus neuraminidase inhibitors, modifications to the aromatic ether structure have been systematically studied. nih.gov Research has shown that the presence and position of certain functional groups are critical for activity. For example, the substitution of hydroxyl groups at specific positions (3- and 4-positions) was found to reduce the inhibitory activity of the compounds. nih.gov This indicates the importance of these hydroxyl groups in the interaction with the biological target. nih.gov

Furthermore, the nature of the substituent at the 1-position of the aromatic ether, whether it be a carboxylic acid, ester, aldehyde, or amide, significantly impacts the compound's biological profile. nih.gov SAR studies revealed that an aryl aldehyde and an unsubstituted hydroxyl group were important for the neuraminidase inhibitory activities of a series of non-nitrogenous aromatic ether derivatives. researchgate.net

In another study on phytol (B49457) derivatives, esterification with substituted benzoic acids, including 4-methoxybenzoic acid, was performed to enhance anti-aging properties. mdpi.com The results showed that phytyl 4-methoxybenzoate was the most active tyrosinase inhibitor among the synthesized derivatives, suggesting that the methoxy group at the para position of the aromatic ring plays a significant role in its enhanced activity. mdpi.com

Structural FeatureImpact on Biological ActivityReference
Hydroxyl groups at 3- and 4-positions of aromatic etherSubstitution reduces inhibitory activity against influenza neuraminidase. nih.gov nih.gov
Group at 1-position of aromatic ether (e.g., aldehyde)Important for neuraminidase inhibitory activity. nih.govresearchgate.net nih.govresearchgate.net
Methoxy group at para-position of benzoateEnhanced tyrosinase inhibitory activity in phytyl derivatives. mdpi.com mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtiikmpublishing.com This approach allows for the prediction of the activity of new, unsynthesized compounds. tiikmpublishing.com

In the study of eugenol (B1671780) derivatives, QSAR analysis was employed to understand the relationship between their chemical structures and colorectal anticancer activity. nih.gov The analysis used parameters such as Molar Refraction (a steric parameter) and logP (a hydrophobic parameter) as independent variables, while the IC50 value (a measure of inhibitory concentration) was the dependent variable. nih.gov The resulting QSAR equation indicated that both logP and Molar Refraction affect the IC50 value, providing a model to predict the anticancer activity of similar compounds. nih.gov

Similarly, QSAR studies on other compound series, such as thiazolidine-4-one derivatives, have been used to develop robust models for predicting antitubercular activity. researchgate.net These models are built by calculating a large number of molecular descriptors and then selecting the most relevant ones through statistical methods like multiple linear regression. nih.govresearchgate.net The final QSAR equation can highlight which molecular properties (e.g., polarizability, electronegativity, surface area) are positively or negatively correlated with the biological activity. researchgate.net

Mechanisms of Biological Action

Interaction with Olfactory Receptors and Odor Perception

This compound is known for its pleasant aroma and is used as a fragrance ingredient. zbwhr.com The perception of its odor is initiated by the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. thepigsite.com

Olfaction is a complex process that relies on the combinatorial activation of a large family of G protein-coupled receptors (GPCRs), which constitute the olfactory receptors. mdpi.com Each odorant molecule can activate a unique combination of ORs, and the specific pattern of activation is interpreted by the brain as a distinct smell. nih.gov

The chemical properties of an odorant, such as its molecular shape and functional groups, determine its ability to bind to and activate specific ORs. psu.edu For a substance to be perceived as an odor, it must be volatile enough to reach the olfactory receptors and possess some degree of water and lipid solubility to traverse the mucus layer and interact with the cilia of the receptor cells. thepigsite.com The interaction between the odorant molecule and the receptor is thought to be a chemical binding process, where the molecule fits into a specific binding pocket on the receptor protein. thepigsite.com

While the specific olfactory receptors that bind to this compound have not been exhaustively detailed in the provided context, the general mechanism involves this molecular recognition process. The pleasant, sweet, and fruity aroma associated with this compound is a direct result of the specific neural signals generated upon its binding to its corresponding set of olfactory receptors.

Hydrolysis by Esterases and Release of Active Metabolites

This compound can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. oup.comlibretexts.orgbiosynth.com This reaction breaks down the compound into 4-methoxybenzoic acid and ethanol (B145695). libretexts.orgsmolecule.com The hydrolysis can occur under both acidic and basic conditions. libretexts.orgsmolecule.com Studies on various benzoate esters have shown that the position of substituents on the benzene ring can influence the rate of enzymatic hydrolysis. For instance, an esterase from Aspergillus nomius HS-1 demonstrated a preference for 3-hydroxy and 3-methoxy derivatives of ethyl benzoate over their 4-hydroxy and 4-methoxy counterparts. oup.com This process of hydrolysis is significant as it can release metabolites that may have their own biological activities.

Inhibition of Specific Enzymes (e.g., BCL-2 inhibitors for colorectal cancer)

Research has explored the potential of derivatives of eugenyl benzoate, which share structural similarities with this compound, as inhibitors of the B-cell lymphoma 2 (BCL-2) protein in colorectal cancer cells. researchgate.netnih.gov BCL-2 is a key regulator of apoptosis (programmed cell death), and its inhibition can promote the death of cancer cells. Studies on HT29 colorectal cancer cells, which overexpress BCL-2, have shown that certain eugenyl benzoate derivatives can induce cytotoxicity. nih.govresearchgate.net For example, one synthesized derivative, 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate, demonstrated notable activity as a BCL-2 inhibitor. researchgate.net The mechanism of action is believed to involve the induction of apoptosis and the disruption of mitotic processes in cancer cells.

Impact on Hormone Titers (e.g., Juvenile Hormone I)

This compound and its derivatives have been investigated for their effects on insect hormone levels, particularly juvenile hormone (JH). researchgate.netscispace.comresearcher.life Juvenile hormones are crucial for regulating metamorphosis, reproduction, and other physiological processes in insects. scispace.com Compounds that interfere with JH action, known as anti-JH agents, can induce premature metamorphosis. researchgate.netscispace.comresearcher.life

Studies on the silkworm, Bombyx mori, have shown that certain analogs of this compound can act as anti-JH agents. researchgate.netscispace.comresearcher.life For instance, ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate was found to induce precocious metamorphosis by specifically decreasing the titer of Juvenile Hormone I (JH I) in the hemolymph of the larvae. researchgate.netscispace.comresearcher.life Another compound, ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-y)methyl]benzoate, also demonstrated potent activity, causing a clear decrease in the JH I titer within 24 hours of application. nih.gov This reduction in JH levels leads to premature pupation. nih.gov

Table 1: Effect of this compound Analogs on Juvenile Hormone I (JH I) Titer

Compound Species Effect on JH I Titer Outcome
Ethyl 4-[(6-methoxy-2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoate Bombyx mori (Silkworm) Decreased Induces precocious metamorphosis researchgate.netscispace.comresearcher.life
Ethyl 4-[(7-benzyloxy-1,4-benzodioxan-6-y)methyl]benzoate Bombyx mori (Silkworm) Decreased Induces precocious metamorphosis nih.gov

Biotechnological Applications

Biotransformation and Biocatalysis involving Methoxybenzoates

The enzymatic machinery of microorganisms presents significant opportunities for the biotransformation and biocatalysis of methoxybenzoates. oup.combiosynth.com Microbial carboxyl esterases, for example, are involved in the breakdown of aryl esters. oup.com An esterase from Aspergillus nomius HS-1 has been shown to hydrolyze various benzoate esters, indicating its potential as a biocatalyst for preparing selectively protected and enantiomerically pure compounds. oup.com The substrate specificity of such enzymes is a key area of research, as it determines their applicability in different synthetic processes. oup.com The ability of these enzymes to act on a variety of natural and synthetic substrates makes them valuable tools in green chemistry and industrial biotechnology. oup.com

Microbial O-demethylation of 4-Methoxybenzoate

Microorganisms have evolved pathways to metabolize aromatic compounds, and a critical step in this process is often O-demethylation, the removal of a methyl group from a methoxy substituent. pnas.orgresearchgate.net This reaction is particularly important in the breakdown of lignin (B12514952), a major component of plant biomass rich in aryl methyl ether groups. researchgate.net The O-demethylation of 4-methoxybenzoate yields 4-hydroxybenzoate (B8730719). nih.govrhea-db.org

Several bacterial enzyme systems have been identified that carry out this transformation. In Pseudomonas putida, a two-component enzyme system consisting of a 4-methoxybenzoate monooxygenase and a reductase is responsible for the O-demethylation of 4-methoxybenzoate. nih.govnih.gov Cytochrome P450 systems in various bacteria are also known to demethylate aromatic compounds like 4-methoxybenzoate. pnas.org For example, a cytochrome P450 system, GcoAB, demethylates guaiacol, and engineered variants of this enzyme have shown activity on other methoxylated aromatics. pnas.org More recently, a two-component system involving CYP199A35 from Amycolatopsis magusensis has been shown to be specific for the O-demethylation of 4-methoxybenzoate and related compounds. researchgate.net

Table 2: Microbial Systems for O-demethylation of 4-Methoxybenzoate

Microorganism Enzyme System Key Components
Pseudomonas putida 4-methoxybenzoate monooxygenase Monooxygenase, Reductase nih.govnih.gov
Various Bacteria Cytochrome P450 systems Cytochrome P450 enzymes pnas.org
Amycolatopsis magusensis Two-component system CYP199A35, Ferredoxin-NAD(P) reductase (Mbr) researchgate.net

Cytochrome P450 Monooxygenases in 4-Methoxybenzoate Metabolism

Cytochrome P450 monooxygenases (CYPs or P450s) are a vast and diverse superfamily of heme-containing enzymes. mdpi.comfrontiersin.org These enzymes are critical in the metabolism of a wide array of endogenous and exogenous compounds, including toxins, drugs, and steroids. mdpi.commdpi.comnih.gov A key function of P450s is to catalyze oxidation reactions, which typically involves the insertion of one oxygen atom from diatomic oxygen into a substrate, a process that increases the substrate's water solubility and facilitates its excretion. mdpi.comnih.gov One such reaction is O-dealkylation, the cleavage of an ether bond, which is a crucial step in the breakdown of many compounds. pnas.org In the context of 4-methoxybenzoate, the metabolic precursor to the ester this compound, several bacterial cytochrome P450 systems have been identified and characterized for their ability to catalyze its O-demethylation.

Research has shown that various microorganisms utilize P450 enzymes to break down aromatic compounds like 4-methoxybenzoate. pnas.org For instance, the bacterium Rhodococcus rhodochrous possesses a specific cytochrome P-450, designated cytochrome P-450RR2, which is induced in the presence of 4-methoxybenzoate. nih.gov This enzyme is believed to catalyze the O-dealkylation of its substrate. nih.gov Studies have demonstrated that 4-methoxybenzoate binds to cytochrome P-450RR2 with a high affinity. nih.gov Similarly, another bacterial strain, Rhodococcus jostii RHA1, utilizes a P450 enzyme named PbdA, along with its reductase partner PbdB, to carry out the O-demethylation of para-methoxylated benzoates (p-MBAs). nih.gov The primary role of this enzyme system is to initiate the growth of the bacterium on these compounds by converting them into more readily metabolized substances. nih.gov

The catalytic efficiency of these enzymes has been a subject of detailed investigation. For PbdA from Rhodococcus jostii RHA1, the enzyme shows a high affinity and specificity for 4-methoxybenzoate. nih.gov Another example is found in Amycolatopsis magusensis, which contains a two-component P450 system involving the enzyme CYP199A35 and a ferredoxin-NAD(P) reductase (Mbr). researchgate.net This system is specific for the O-demethylation of benzoic acid derivatives with a para-O-methyl substitution, such as 4-methoxybenzoate. researchgate.net The catalytic efficiency of CYP199A35 has been determined using both its native redox partner and non-physiological redox partners. researchgate.net

Furthermore, the enzyme CYP199A4 from Rhodopseudomonas palustris is also known to efficiently demethylate 4-methoxybenzoic acid. uq.edu.au The mechanism for this O-demethylation is proposed to occur via hydrogen abstraction by a highly reactive ferryl-oxo intermediate of the P450 catalytic cycle, followed by an oxygen rebound to form a hemiacetal, which then spontaneously decomposes to yield 4-hydroxybenzoic acid and formaldehyde. uq.edu.au

The substrate specificity of these P450 enzymes is a key area of research. For example, PbdA from R. jostii RHA1 not only O-demethylates 4-methoxybenzoate but is also efficient with related compounds like veratrate and isovanillate. nih.gov Interestingly, PbdA can also catalyze the hydroxylation and dehydrogenation of p-ethylbenzoate. nih.gov

Enzyme Source Organism Binding Constant (Ks)
Cytochrome P-450RR2 Rhodococcus rhodochrous 2.1 ± 0.1 µM

Data sourced from Karlson et al. nih.gov

Enzyme System Source Organism Apparent Specificity (kcat/KM) Dissociation Constant (Kd) Catalytic Efficiency (min-1 µM-1)
PbdA / PbdB Rhodococcus jostii RHA1 20,000 ± 3000 M-1 s-1 3.8 ± 0.6 µM -
CYP199A35 / Mbr Amycolatopsis magusensis - - 0.02 ± 0.006
CYP199A35 / Pdr/Pdx Amycolatopsis magusensis - - 0.07 ± 0.02

Computational and Theoretical Studies of Ethyl 4 Methoxybenzoate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the dynamic nature of molecules. For ethyl 4-methoxybenzoate (B1229959), these methods have been employed to understand its conformational preferences and potential as a bioactive agent.

Conformational Analysis

The conformational flexibility of ethyl 4-methoxybenzoate is a key determinant of its physical and chemical properties. Studies have revealed rotational flexibility within both the methoxy (B1213986) and ester groups of the molecule. The conformation of the ethoxy group and the orientation of the phenyl rings are particularly important. In the crystal structure of a related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, three independent molecules were observed in the asymmetric unit, each differing in the conformation of the ethoxy group and the dihedral angle between the two phenyl rings. nih.goviucr.org This highlights the molecule's ability to adopt various spatial arrangements. The torsion angles of the C—O—CH2—CH3 group and the dihedral angles between the phenyl rings are indicative of this conformational freedom. nih.goviucr.org Such analyses, often supported by software like Gaussian, provide a foundational understanding of the molecule's three-dimensional structure.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a view of the time-dependent behavior of this compound, revealing how its conformation changes over time in different environments. These simulations are crucial for understanding the interactions of the molecule in various systems. The development of specialized force fields, such as the Benzoate (B1203000) Ionic Liquid Force Field (BILFF), has enhanced the accuracy of modeling benzoate-based compounds, allowing for precise simulations of their interactions. While specific MD simulation studies focused solely on this compound are not extensively detailed in the provided results, the methodologies are well-established for similar benzoate esters and provide a framework for future investigations. acs.org These simulations can predict the conformational flexibility of different parts of the molecule, which is essential for understanding its potential biological activity.

Docking Studies (e.g., against COVID-19 related targets for derivatives)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target. This method is instrumental in drug discovery and development. For derivatives of 4-methoxybenzoate, docking studies have been conducted to evaluate their potential as therapeutic agents. For instance, 4-Coumarinyl 4-methoxybenzoate was synthesized and evaluated through molecular docking studies against COVID-19 related targets. researchgate.net These studies, often performed with software like AutoDock, help in understanding the ligand-protein interactions and can predict the binding affinity of the compound to the active site of a protein. researchgate.netresearchgate.net Such computational screening helps in identifying promising candidates for further experimental validation.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed electronic structure perspective of this compound, offering insights into its geometry, vibrational properties, and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been employed to optimize the ground state geometry of benzoate derivatives and calculate their harmonic vibrational frequencies. researchgate.netscholarsresearchlibrary.com These calculations provide theoretical vibrational spectra that can be compared with experimental data from FT-IR and FT-Raman spectroscopy to make detailed vibrational assignments. scholarsresearchlibrary.com The agreement between calculated and experimental spectra allows for a confident assignment of the vibrational modes. nih.gov For similar molecules, DFT has been used to predict optimized geometries and global minimum energies, which are crucial for understanding their structural symmetries. scholarsresearchlibrary.com

Table 1: Theoretical Vibrational Frequencies of Related Benzoate Esters

Vibrational Mode Calculated Wavenumber (cm⁻¹)
C=O stretching 1717
C-O stretching 1156

Data derived from studies on similar benzoate structures. researchgate.net

Hirshfeld Charges and Reactivity Descriptors

Hirshfeld charge analysis is a method to partition the electron density of a molecule among its atoms, providing insights into the charge distribution and reactivity. acs.org For a series of substituted alkyl benzoates, including this compound, Hirshfeld charges have been calculated to understand their reactivity. nih.govresearchgate.net These theoretical charges have been shown to correlate well with experimental observations, such as the shifts in O-H stretching frequency upon hydrogen bonding, which is a measure of basicity. researchgate.net Reactivity descriptors derived from these calculations help in rationalizing the behavior of these molecules in chemical reactions, such as electrophilic aromatic substitutions. acs.org

Table 2: Calculated Hirshfeld Charges for this compound

Atom Hirshfeld Charge (electrons)
Carbonyl Oxygen -0.2982

This data is part of a larger study on substituted alkyl benzoates. acs.orgnih.govresearchgate.net

These computational and theoretical approaches provide a detailed and multi-faceted understanding of this compound at the molecular level, from its static structure to its dynamic behavior and reactivity.

Analysis of Hydrogen Bonding Interactions and Energies

The carbonyl group of this compound serves as a proton-accepting center, enabling it to form hydrogen bonds. The strength of these interactions can be probed both experimentally and computationally. A key experimental method involves measuring the shift in the O-H stretching frequency (Δν(OH)) of a proton donor, such as methanol (B129727), when it forms a hydrogen bond with the compound in a solvent like carbon tetrachloride (CCl₄). For this compound, this shift has been experimentally determined to be 88 cm⁻¹. nih.govresearchgate.net

Theoretical calculations, particularly using density functional theory (DFT), provide a deeper understanding of the electronic properties that govern these interactions. Atomic charges on the carbonyl oxygen atom are calculated to quantify the electron density at the proton-accepting site. Studies have shown a strong correlation between these calculated charges and the experimentally observed Δν(OH) shifts for a series of substituted ethyl benzoates. nih.govresearchgate.netacs.org For this compound, atomic charges have been evaluated using various methods, including Hirshfeld, CM5, and Natural Population Analysis (NPA), with ωB97X-D/6-311++G(3df,2pd) DFT computations. nih.govresearchgate.netacs.org The high correlation coefficients (r > 0.98) between the theoretical charges and experimental shifts across the series underscore the reliability of these computational models in predicting hydrogen-bonding ability. nih.govacs.org

In biological contexts, such as when 4-methoxybenzoate binds to enzymes like cytochrome P450, hydrogen bonding is a critical interaction. In the crystal structure of 4-methoxybenzoate bound to the CYP199A2 enzyme, the carboxylate group of the substrate is held in place through hydrogen bonds with the Nη2 atom of an Arginine residue (Arg94) at a distance of 2.9 Å and an ordered water molecule at 2.7 Å. researchgate.net These specific interactions are crucial for the positioning and recognition of the substrate within the enzyme's active site. researchgate.net

Table 1: Theoretical Atomic Charges and Experimental Hydrogen Bond-Induced Frequency Shifts for this compound. nih.govresearchgate.net
CompoundHirshfeld Charge (a.u.)CM5 Charge (a.u.)NPA Charge (a.u.)Experimental Δν(OH) (cm⁻¹)
This compound-0.2982-0.3482-0.644688

Structure-Reactivity Relationships from a Theoretical Perspective

The chemical reactivity of this compound is intrinsically linked to its electronic structure, a relationship that can be quantitatively described through theoretical models. The methoxy group (-OCH₃) at the para-position significantly influences the molecule's reactivity. As an electron-donating group, it exerts a positive mesomeric effect (+M), which increases the electron density on the benzene (B151609) ring and the carbonyl oxygen. rsc.org

This increased electron density, or nucleophilicity, can be correlated with reactivity in various interactions. Theoretical studies have successfully established relationships between calculated electronic parameters and experimental reactivity measures. For instance, the theoretically evaluated atomic charges on the carbonyl oxygen of this compound show a strong linear correlation with its hydrogen-bonding basicity, as discussed previously. nih.govresearchgate.net This demonstrates how computational chemistry can quantify the structure-reactivity relationship for intermolecular interactions. acs.org

Furthermore, this principle extends to chemical reactions. In the base-catalyzed hydrolysis (saponification) of a series of substituted ethyl benzoates, this compound reacts more slowly than ethyl benzoate, and significantly slower than Ethyl 4-nitrobenzoate. rsc.org This can be explained by the +M effect of the methoxy group, which destabilizes the negatively charged transition state of the reaction. In contrast, the electron-withdrawing nitro group (-M effect) stabilizes the transition state, accelerating the reaction. rsc.org

Theoretical approaches like the use of the molecular electrostatic potential (MESP) and the calculation of activation energy barriers via transition state theory provide further insights into reactivity, particularly in electrophilic aromatic substitutions. nih.govresearchgate.net These methods help rationalize how substituents like the methoxy group direct and influence the rate of chemical reactions. nih.gov

Crystal Structure Analysis and Solid-State Properties

X-ray diffraction techniques are indispensable for the solid-state characterization of this compound and its derivatives. X-ray Powder Diffractometry (XRPD) is frequently employed to identify solid phases and analyze crystalline materials. For example, XRPD has been used to characterize the solid-state compounds formed between 4-methoxybenzoate and bivalent metals such as manganese, nickel, and copper. scite.airesearchgate.net The technique is also valuable for identifying intermediate phases that may form during thermal analysis, such as distinguishing between anhydrous and hydrated forms of metal-4-methoxybenzoate complexes.

Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise atomic coordinates and details about molecular conformation, bond lengths, and bond angles. This method has been used to determine the crystal structures of numerous derivatives, such as ethyl 4-[(4-methylbenzyl)oxy]benzoate and molecular salts of 4-hydroxy-3-methoxybenzoate. scirp.orgresearchgate.netiucr.org The crystal structure of 4-methoxybenzoate bound to cytochrome P450 enzymes has also been resolved using single-crystal X-ray diffraction, revealing its conformation within the protein's active site. researchgate.net While the specific crystal data for this compound is not detailed in the provided sources, the data for a closely related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate, illustrates the type of information obtained from such analyses. researchgate.netiucr.org

Table 2: Illustrative Crystallographic Data for Ethyl 4-[(4-methylbenzyl)oxy]benzoate. researchgate.net
ParameterValue
Chemical FormulaC₁₇H₁₈O₃
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)16.1906 (10)
b (Å)7.5752 (4)
c (Å)17.7591 (9)
β (°)95.360 (7)
Volume (ų)2168.6 (2)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In crystals of this compound derivatives, these interactions play a crucial role in stabilizing the solid-state structure.

Analysis of related structures reveals that C-H···π interactions are a common and significant feature. nih.gov In the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, molecules are connected into a stable packing arrangement through these weak C-H···π hydrogen bonds. researchgate.netiucr.org Similarly, studies on other anisole (B1667542) derivatives show that C-H···π interactions can lead to the formation of molecular stacks. nih.gov The presence and nature of other substituents can influence these interactions; for example, the introduction of bromine atoms can hinder π-π stacking between aromatic rings. nih.gov

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties by controlling intermolecular interactions. This field is particularly relevant for developing multicomponent crystalline forms like cocrystals and salts, which can alter the physicochemical properties of a compound.

This compound has been identified as a candidate for forming cocrystals. google.com A notable example of crystal engineering is seen with lithium 4-methoxybenzoate, which has been shown to form multiple polymorphic ionic cocrystals with L-proline. nih.gov Researchers have prepared and characterized three distinct polymorphs—L4MPRO(α), L4MPRO(β), and L4MPRO(γ)—by modifying crystallization conditions. The orthorhombic form (α) is the most stable, while the two monoclinic forms (β and γ) are metastable and can transform to the α form upon exposure to humidity. This study highlights how different packing arrangements and stabilities can be achieved for the same components. nih.gov

The strategies for creating such multicomponent forms often involve techniques like liquid-assisted grinding or slow evaporation from solvent mixtures. acs.org The goal is to create novel supramolecular structures held together by specific interactions, such as the charge-assisted hydrogen bonds found in molecular salts. scirp.org By forming these multicomponent crystals, properties such as solubility and stability can be systematically modulated. scirp.org

Analytical Methodologies in Ethyl 4 Methoxybenzoate Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of ethyl 4-methoxybenzoate (B1229959), offering non-destructive and highly detailed molecular insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of ethyl 4-methoxybenzoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. rsc.orgguidechem.com

In ¹H NMR spectroscopy, the aromatic protons of this compound typically appear as doublets in the regions of δ 8.00 ppm and δ 6.91 ppm. rsc.orgdoi.org The singlet at approximately δ 3.84-3.86 ppm is characteristic of the methoxy (B1213986) group (-OCH₃) protons. rsc.org The ethyl ester group gives rise to a quartet at around δ 4.34 ppm, corresponding to the methylene (B1212753) (-CH₂) protons, and a triplet at about δ 1.38 ppm for the methyl (-CH₃) protons. rsc.org

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the ester group is typically observed at a chemical shift of approximately δ 166.3 ppm. rsc.org The carbon atoms of the benzene (B151609) ring resonate between δ 113.4 ppm and δ 163.1 ppm, while the methoxy carbon appears around δ 55.3 ppm. rsc.org The ethyl group carbons are found at approximately δ 60.6 ppm (-CH₂) and δ 14.3 ppm (-CH₃). rsc.org

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic H (ortho to -COOEt) 8.00 (d) rsc.org 131.42 rsc.org
Aromatic H (ortho to -OCH₃) 6.91 (d) rsc.org 113.41 rsc.org
Methoxy (-OCH₃) 3.84 (s) rsc.org 55.30 rsc.org
Ethyl Methylene (-OCH₂CH₃) 4.34 (q) rsc.org 60.55 rsc.org
Ethyl Methyl (-OCH₂CH₃) 1.38 (t) rsc.org 14.30 rsc.org
Carbonyl (-COO-) - 166.29 rsc.org
Aromatic C (ipso, -COOEt) - 122.77 rsc.org
Aromatic C (ipso, -OCH₃) - 163.11 rsc.org

d = doublet, q = quartet, s = singlet, t = triplet

Infrared (FT-IR) and Raman (FT-Raman) Spectroscopy

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in this compound by measuring the vibrations of its bonds. doi.orgresearchgate.netasianpubs.org A prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O stretching of the ester group, which typically appears around 1700-1725 cm⁻¹. The C-O-C stretching vibrations of the ester and ether linkages are observed in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations can be seen in the 1400-1600 cm⁻¹ range.

FT-Raman spectroscopy provides complementary data. For instance, a Raman spectrum of liquid this compound can be obtained using a 4880 Å laser. guidechem.com

Interactive Table: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Frequency (cm⁻¹)
C=O Stretch (Ester) ~1700-1725
C-O-C Stretch (Ester & Ether) ~1250-1300
Aromatic C=C Stretch ~1400-1600

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. rsc.orgguidechem.com The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight. rsc.orgmassbank.eu High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated value of 180.0786 for [M]⁺, which is consistent with the found value of 180.0789. rsc.org

The electron ionization (EI) mass spectrum shows a base peak at m/z 135, which results from the loss of the ethoxy group (-OCH₂CH₃). massbank.eu Other significant fragments are observed at m/z 107 and 77. massbank.eu Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly useful for analyzing complex mixtures and can provide detailed structural information through controlled fragmentation. cdc.govnih.gov

Interactive Table: Major Mass Spectrometry Fragments for this compound

m/z Relative Intensity Proposed Fragment
180 17.01% [M]⁺ (Molecular Ion) massbank.eu
152 19.36% [M - C₂H₄]⁺ massbank.eu
135 99.99% [M - OC₂H₅]⁺ massbank.eu
107 13.97% [C₇H₇O]⁺ massbank.eu
92 13.42% [C₆H₄O]⁺ massbank.eu
77 20.06% [C₆H₅]⁺ massbank.eu
64 10.24% [C₅H₄]⁺ massbank.eu
63 7.12% [C₅H₃]⁺ massbank.eu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is used to study its conjugation system. This compound exhibits a maximum absorption (λmax) at approximately 264 nm. rsc.org This absorption is due to the π → π* transitions within the aromatic ring and the conjugated ester group. acs.org In some instances, it has been used to monitor enzymatic reactions involving this compound.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions that synthesize or modify this compound. rsc.orgmdpi.com It is also used to get a preliminary assessment of the purity of the final product. nih.gov The compound is spotted on a TLC plate, typically silica (B1680970) gel, and developed with a suitable solvent system. The position of the spot, represented by its retention factor (Rf value), is visualized under UV light. ijpsr.com The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving good separation. rsc.org For example, in a hexane/ethyl acetate system, the Rf value can be adjusted by changing the solvent ratio.

Column Chromatography for Product Purification

Column chromatography is a fundamental purification technique used extensively in the synthesis of this compound and its related compounds. scispace.comuva.nl This method separates the target compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase.

In a typical application, the crude product mixture is loaded onto a column packed with a solid adsorbent, most commonly silica gel. scispace.combiorxiv.orgvulcanchem.com A solvent system, or eluent, is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase.

The choice of eluent is critical for achieving effective separation. A common mobile phase for the purification of this compound derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent such as ethyl acetate. scispace.comuva.nlbiorxiv.org The ratio of these solvents is often adjusted in a gradient to optimize the separation, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to recover the desired ester. ambeed.com For instance, reaction products are often purified using silica gel column chromatography with varying ratios of n-hexane and ethyl acetate, such as 7:1, 10:1, or 20:1. scispace.com

Table 1: Examples of Column Chromatography Conditions for Purification

Compound Type Stationary Phase Mobile Phase (Eluent) Reference
This compound derivatives Silica Gel n-hexane–ethyl acetate (7:1) scispace.com
This compound derivatives Silica Gel n-hexane–ethyl acetate (20:1) scispace.com
Ethyl 3-formyl-4-methoxybenzoate Silica Gel ethyl acetate / hexane biorxiv.org

The separation process is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the pure product. uva.nl Once collected, the solvent is evaporated to yield the purified this compound or its analog as a colorless oil or solid. scispace.comambeed.com

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for assessing the purity of this compound. This technique offers high resolution and sensitivity, making it ideal for detecting and quantifying trace impurities. Reversed-phase HPLC is the most common mode used for this purpose. researchgate.net

In a typical RP-HPLC setup, the sample is injected into a column packed with a non-polar stationary phase, such as C18-bonded silica. A polar mobile phase is then pumped through the column. The separation is based on the partitioning of the analyte between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

For benzoate (B1203000) derivatives, the mobile phase often consists of a mixture of an aqueous buffer (like 0.1 N HCl) and an organic solvent like methanol (B129727) or acetonitrile. researchgate.net The detection is typically performed using a UV detector, as the benzene ring in this compound absorbs UV light strongly. researchgate.net A common detection wavelength for similar benzoate compounds is 254 nm. researchgate.net The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Parameters for Benzoate Analysis

Parameter Description Reference
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net
Stationary Phase C18 column researchgate.net
Mobile Phase Methanol / Aqueous Buffer (e.g., 0.1 N HCl) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net

| Application | Purity assessment and quantitative analysis | nih.gov |

The method's linearity, precision, and accuracy are typically validated to ensure reliable results for quality control in pharmaceutical and other applications. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on this compound, providing crucial information about its thermal stability, phase transitions, and decomposition behavior.

Thermogravimetry-Differential Thermal Analysis (TG-DTA)

Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a simultaneous technique that measures the change in mass (TG) and the temperature difference between a sample and a reference (DTA) as a function of temperature. eag.com This method is particularly useful for studying the thermal decomposition pathways of materials. mst.or.jp

While data for pure this compound is not extensively detailed in the provided context, the technique has been applied to its metal complexes, specifically 4-methoxybenzoates of bivalent metals like manganese (Mn), nickel (Ni), and copper (Cu). scite.airesearchgate.net In these studies, TG-DTA provides insights into the composition, dehydration, and thermal stability of the compounds. scite.airesearchgate.net

For example, analysis of manganese(II) 4-methoxybenzoate dihydrate (Mn(C8H7O3)2·2H2O) reveals distinct mass loss steps:

Dehydration: The first step corresponds to the loss of water molecules, typically occurring at temperatures below 200°C.

Decomposition: Subsequent steps at higher temperatures involve the decomposition of the anhydrous complex, ultimately leading to the formation of a metal oxide residue. scite.ai

The DTA curve complements the TG data by indicating whether these transitions are endothermic (heat absorbing, e.g., dehydration, melting) or exothermic (heat releasing, e.g., oxidative decomposition). eag.com For instance, the decomposition of metal-4-methoxybenzoate complexes often shows exothermic peaks on the DTA curve. scite.ai

Table 3: TG-DTA Analysis of a Representative Metal-4-Methoxybenzoate Complex

Metal Complex Transition Temperature Range (°C) Mass Loss DTA Peak
La-4-methoxybenzoate Dehydration ~120 Corresponds to water loss Endothermic
La-4-methoxybenzoate Decomposition 400 - 600 Corresponds to ligand pyrolysis Exothermic

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat flow associated with thermal transitions in a material. wikipedia.org It quantifies the energy changes during events like melting, crystallization, and glass transitions. nih.gov

For this compound, which has a reported melting point of 7.5 °C, DSC can be used to precisely determine this transition temperature (Tm) and the associated enthalpy of fusion (ΔHf). biosynth.com The DSC thermogram would show an endothermic peak corresponding to the melting process. wikipedia.org The integral of this peak provides the enthalpy value, which is a measure of the energy required to melt the substance.

The technique is also invaluable for studying polymers and liquid crystals derived from or incorporating the 4-methoxybenzoate structure. semanticscholar.orgjocpr.com In these cases, DSC can identify glass transition temperatures (Tg), where an amorphous solid transitions to a rubbery state, and crystallization temperatures (Tc) upon cooling from the melt. wikipedia.orgsemanticscholar.org These parameters are critical for understanding the material's physical properties and processing characteristics.

Table 4: Thermal Properties Measurable by DSC for this compound

Property Description Expected Observation
Melting Temperature (Tm) Temperature at which the solid transitions to a liquid. An endothermic peak around 7.5 °C. biosynth.com
Enthalpy of Fusion (ΔHf) Heat absorbed during melting. Calculated from the area of the melting peak.
Crystallization Temperature (Tc) Temperature at which the liquid crystallizes upon cooling. An exothermic peak during a cooling scan.

| Glass Transition (Tg) | Temperature at which an amorphous solid becomes rubbery. | A step change in the baseline of the heat flow signal. |

Other Analytical Techniques

Elemental Analysis

Elemental analysis is a cornerstone technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. The results are used to confirm the empirical formula and verify the purity of a synthesized substance like this compound. researchgate.net

The theoretical elemental composition of this compound (C10H12O3) is calculated from its molecular formula and the atomic weights of its constituent elements.

Table 5: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight Weight Percentage (%)
Carbon C 12.01 10 120.10 66.65
Hydrogen H 1.01 12 12.12 6.73
Oxygen O 16.00 3 48.00 26.63

| Total | C10H12O3 | | | 180.22 | 100.00 |

In research, after synthesizing a new derivative of this compound, elemental analysis is performed, and the experimental percentages are compared to the calculated theoretical values. scispace.comjocpr.com A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound. For example, in the synthesis of a derivative C22H26O5, the calculated values (C, 71.33%; H, 7.07%) were compared against the found values (C, 70.98%; H, 7.14%) to confirm its identity. scispace.com

Complexometry

Complexometric titration is an analytical technique used for the quantitative determination of metal ions in a solution. While not a direct method for the quantification of this compound itself, complexometry is employed in research to characterize metal complexes formed with its hydrolysis product, 4-methoxybenzoate. scite.airesearchgate.netresearchgate.net This methodology provides crucial information on the stoichiometry and composition of these metal-ligand compounds. scite.ai

The general principle involves the titration of a metal ion with a complexing agent, or chelating agent, which is a substance that forms a stable, water-soluble complex with the metal. Ethylenediaminetetraacetic acid (EDTA) is the most frequently used titrant in complexometric titrations due to its ability to form stable, 1:1 stoichiometric complexes with a wide range of metal ions. metrohm.com The endpoint of the titration is typically detected using a metallochromic indicator, which changes color when it is displaced from the metal ion by the titrant. metrohm.com

In the context of 4-methoxybenzoate research, the process involves the synthesis of solid-state compounds where a bivalent metal ion (such as Mn²⁺, Ni²⁺, or Cu²⁺) is coordinated with the 4-methoxybenzoate ligand. scite.ai To determine the metal content and thereby confirm the composition of these compounds, a known mass of the synthesized metal-4-methoxybenzoate complex is dissolved, and the liberated metal ions are then titrated with a standardized EDTA solution. scite.airesearchgate.net

Research on the synthesis and characterization of solid-state compounds of 4-methoxybenzoate with manganese, nickel, and copper has utilized complexometry to determine the percentage of metal in the synthesized complexes. scite.ai The results from these analyses help to establish the chemical formula of the compounds. scite.ai

Below is a table summarizing the findings from such a study, illustrating the application of complexometry in the characterization of metal-4-methoxybenzoate complexes.

Metal ComplexTheoretical Metal Content (%)Experimental Metal Content (%) (via Complexometry)
Mn(C₈H₇O₃)₂·2H₂O13.8313.80
Ni(C₈H₇O₃)₂·4H₂O13.5713.51
Cu(C₈H₇O₃)₂·3H₂O15.1315.01

This table presents data derived from research on metal-4-methoxybenzoate complexes, where complexometry was used for metal quantification. scite.ai

Environmental and Green Chemistry Considerations

Environmental Fate and Transport of Methoxybenzenes

The environmental behavior of methoxybenzenes, a class of compounds to which ethyl 4-methoxybenzoate (B1229959) belongs, is influenced by their physical and chemical properties, which dictate their movement and persistence across different environmental compartments. Research into related compounds, such as halomethoxybenzenes (HMBs), provides significant insight into these pathways. nih.gov Although HMBs have different substituents, the core methoxybenzene structure offers a basis for understanding the likely environmental fate of the broader class. These compounds are noted for being pervasive in the atmosphere, persistent, and capable of long-range transport and bioaccumulation. nih.gov

Methoxybenzenes have the potential for significant atmospheric dispersal. nih.gov Studies on HMBs show they are present in the atmosphere, even in remote regions, at concentrations that can surpass those of well-known persistent organic pollutants (POPs). nih.gov Their atmospheric half-lives can exceed the two-day threshold that indicates a potential for long-range transport (LRT). nih.gov This suggests that once in the atmosphere, these compounds can travel over continental scales. nih.gov The wide distribution is not necessarily due to extremely long residence times leading to a well-mixed state, but rather a combination of widespread sources and atmospheric lifetimes that permit regional-scale dispersal. nih.gov Modeling tools are used to assess the LRT potential of these chemicals by calculating metrics like characteristic travel distance (CTD) and transfer efficiency (TE). researchgate.net

A primary pathway for methoxybenzenes to enter the atmosphere is through evaporation from water. nih.gov Even for compounds that originate in terrestrial environments, runoff into rivers, lakes, and coastal waters is a critical transport step. nih.gov From these aquatic environments, the compounds can then volatilize into the air. nih.gov Environmental fate simulations of drosophilin A methyl ether (DAME), a type of HMB, indicated that it is significantly more likely to be transferred to water via runoff from soil than to evaporate directly from the soil. nih.gov Evaporation from the water body then becomes a major fate process. nih.gov This transport mechanism can also apply to the phenolic precursors of methoxybenzenes, which can be transported into aquatic systems via runoff and then undergo O-methylation in the water before volatilizing. nih.gov Runoff from fire control or dilution water can also contribute to environmental contamination. nih.gov

Atmospheric Dispersal and Long-Range Transport

Microbial Degradation and Bioremediation of Aromatic Contaminants

Aromatic compounds are significant environmental pollutants, and their removal is a matter of considerable concern. capes.gov.br Bioremediation, a process that utilizes microorganisms like bacteria and fungi to break down or transform contaminants into less harmful substances, is a key technique for addressing this pollution. nih.gov The goal of bioremediation is the complete mineralization of pollutants into carbon dioxide, water, and inorganic salts.

The degradation of aromatic compounds by microbes is a well-studied process. Bacteria and fungi possess enzymes that can initiate the breakdown of the stable aromatic ring, often through hydroxylation and subsequent ring cleavage. capes.gov.broup.com For methoxy-substituted aromatic compounds like 4-methoxybenzoate, a critical initial step is O-demethylation, which removes the methyl group to produce a hydroxylated aromatic. researchgate.net This reaction makes the compound more amenable to subsequent degradation. researchgate.net

Research has identified specific bacterial pathways for the degradation of 4-methoxybenzoate. For instance, the bacterium Amycolatopsis magusensis KCCM40447 possesses a cytochrome P450 monooxygenase system (CYP199A35) that specifically carries out the O-demethylation of 4-methoxybenzoate. researchgate.net The resulting 4-hydroxybenzoate (B8730719) can then be utilized by the microorganism for growth, entering central metabolic pathways like the β-ketoadipate pathway. oup.comresearchgate.net Studies on the Colorado potato beetle (Leptinotarsa decemlineata) also revealed active bacterial degradation pathways for 4-methoxybenzoate during its pupal stage in the soil. nih.gov

Several bioremediation strategies exist, each with varying effectiveness depending on the contaminant and environmental conditions. acs.org

Bioremediation StrategyDescriptionAverage PAH Reduction acs.org
Natural Attenuation Relies on native microorganisms to degrade contaminants without intervention, other than monitoring.36%
Biostimulation Involves adding nutrients (e.g., nitrogen, phosphorus) to stimulate the activity of existing native microorganisms.~34% (inferred)
Bioaugmentation Involves introducing non-native microorganisms with specific degradation capabilities to a contaminated site.~28% (inferred)
Composting Mixes contaminated soil with organic matter, such as green waste, which provides nutrients and a rich microbial community.70%

While these strategies have shown success, the complete removal of carcinogenic compounds to below target risk levels remains a challenge. acs.orgacs.org

Green Synthesis Principles Applied to Ethyl 4-Methoxybenzoate

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in The synthesis of this compound can be evaluated against these principles. The traditional method for its synthesis is the Fischer esterification of 4-methoxybenzoic acid with ethanol (B145695), typically using a strong acid catalyst like sulfuric acid.

The twelve principles of green chemistry provide a framework for assessing the sustainability of this synthesis:

Principle of Green Chemistry mlsu.ac.inApplication to this compound Synthesis
1. Prevention It is better to prevent waste than to treat it. Optimizing reaction yield and minimizing byproducts is key.
2. Atom Economy Synthetic methods should maximize the incorporation of all materials into the final product. Fischer esterification has a good atom economy, with water as the only byproduct.
3. Less Hazardous Chemical Synthesis Use and generate substances with little to no toxicity. While the product itself has low toxicity, the use of corrosive sulfuric acid is a hazard. Alternative solid acid catalysts could be explored.
4. Designing Safer Chemicals The product should be designed to have its desired function while being minimally toxic. This compound is widely used as a fragrance and flavoring, indicating a relatively safe profile.
5. Safer Solvents and Auxiliaries Avoid using auxiliary substances or make them innocuous. The reaction can sometimes be run without a solvent, using an excess of the alcohol reactant, which is a greener approach.
6. Design for Energy Efficiency Minimize energy requirements. Reactions should be conducted at ambient temperature and pressure if possible. Esterification often requires heating, but using a highly efficient catalyst can lower the energy input. mlsu.ac.in
7. Use of Renewable Feedstocks Use renewable rather than depleting raw materials. Ethanol is readily produced from biomass. 4-methoxybenzoic acid can be derived from anethole (B165797), found in essential oils of anise and fennel, offering a potential renewable source.
8. Reduce Derivatives Avoid unnecessary derivatization (blocking groups, protection/deprotection). Fischer esterification is a direct reaction and does not require protecting groups.
9. Catalysis Catalytic reagents are superior to stoichiometric reagents. The acid catalyst is used in catalytic amounts, but recovery and reuse can be challenging. Heterogeneous catalysts would be an improvement.
10. Design for Degradation Products should break down into innocuous products at the end of their function. As an ester, this compound is susceptible to hydrolysis, and its microbial degradation pathways are known. researchgate.netmlsu.ac.in
11. Real-time Analysis Develop analytical methods for real-time monitoring to prevent the formation of hazardous substances. Chromatographic methods can monitor the reaction's progress to ensure completion and prevent byproduct formation.
12. Inherently Safer Chemistry Choose substances and forms of substances that minimize the potential for chemical accidents. Replacing sulfuric acid with a less hazardous solid catalyst would improve inherent safety.

Research into greener synthetic routes includes exploring novel catalysts to improve efficiency and reduce hazardous waste. For example, some syntheses focus on creating related compounds through different, potentially greener, pathways. researchgate.net

Sustainable Applications and Life Cycle Assessment

Sustainable applications of a chemical are those that minimize environmental impact throughout the product's entire life. A Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product from raw material extraction to final disposal (cradle-to-grave). venturewell.orgmdpi.com An LCA for this compound would evaluate inputs (energy, raw materials) and outputs (emissions, waste) at each stage of its life. hhc.earthcicenergigune.com

The key stages in the life cycle of this compound would include:

Raw Material Acquisition: This involves the production of ethanol and 4-methoxybenzoic acid. A key sustainability factor is the feedstock. Using bio-ethanol and 4-methoxybenzoic acid from plant-derived anethole would significantly improve the sustainability profile compared to petroleum-based sources. venturewell.org

Manufacturing: This stage assesses the energy consumption, solvent use, and waste generation during the esterification process. Applying green chemistry principles, such as using solvent-free conditions or recyclable catalysts, would lower the environmental impact of this stage. mdpi.com

Use Phase: this compound is used in consumer products like perfumes and food flavorings. Its release into the environment during use (e.g., washing off skin, disposal of packaging) is a factor. Its relatively low volatility and potential for biodegradation are relevant here.

End-of-Life: This stage considers the final fate of the compound. An LCA would model its degradation in wastewater treatment plants and its environmental fate (transport, persistence, and biodegradation) in soil and water. nih.govresearchgate.net The fact that it can be microbially degraded is a positive attribute for its end-of-life phase. researchgate.netnih.gov Designing products for degradation is a core principle of green chemistry. mlsu.ac.in

By quantifying impacts such as global warming potential, water use, and ecotoxicity across these stages, an LCA can identify hotspots where improvements can be made. venturewell.org This data-driven approach is essential for developing more sustainable products and processes and for credible corporate sustainability reporting. hhc.earthcicenergigune.com

Advanced Applications and Future Research Directions for Ethyl 4 Methoxybenzoate

Materials Science Applications

The unique chemical properties of Ethyl 4-methoxybenzoate (B1229959) and its derivatives make them valuable components in the creation of novel materials. Researchers are exploring its use in developing specialized polymers, coatings, and advanced functional materials.

Development of New Materials and Coatings

Ethyl 4-methoxybenzoate is being investigated for its potential in creating new materials. Its inherent properties, such as volatility and solubility, could be advantageous in formulating specific types of coatings or resins, although this remains an area requiring further research. smolecule.com More specific applications have been found for its derivatives. For instance, various ester compounds of benzoic acid, including derivatives like 1-phenylvinyl 4-methoxybenzoate, are utilized as components in compositions designed to protect materials from ultraviolet (UV) radiation. google.com The development of such UV-protective coatings is a significant area of materials science. google.com

Furthermore, derivatives of the 4-methoxybenzoate structure are integral to synthesizing more complex molecules for advanced materials. In one study, ethyl 2-fluoro-4-methoxybenzoate was used as a starting material to create new oxadiazole-based molecules. scirp.org These molecules were investigated for their potential in developing photoreactive materials, specifically for the photoalignment of liquid crystals. scirp.org

Exploration in Resins

The exploration of this compound in resins is an emerging field. While direct applications are still under investigation, its properties suggest it could be a beneficial component. smolecule.com Research into closely related compounds provides insight into this potential. For example, Ethyl 4-(methoxymethyl)benzoate, a derivative, is used in the chemical industry for producing specialty chemicals like polymers and resins, where it can act as a plasticizer or an additive in various formulations. This suggests a plausible role for this compound in similar applications.

Potential in Dielectric-Ferroelectric Materials Research (e.g., Diisopropylammonium 4-methoxybenzoate)

A significant area of advanced research involves the 4-methoxybenzoate moiety in the search for new dielectric and ferroelectric materials. These materials have important applications in electronics, such as capacitors and memory storage. Organic salts, in particular, have been identified as having potential ferroelectric characteristics. researchgate.net

One such salt, Diisopropylammonium 4-methoxybenzoate, has been synthesized and studied specifically for this purpose. researchgate.net It is formed by reacting para-methoxybenzoic acid with diisopropylamine. researchgate.net Detailed crystallographic and dielectric studies were conducted to understand its properties.

Research Findings on Diisopropylammonium 4-methoxybenzoate

Property Studied Finding Source
Crystal Structure The asymmetric unit consists of a diisopropylammonium cation and a 4-methoxybenzoate anion. Intermolecular hydrogen bonds link the cations and anions. researchgate.net
Dielectric Constant The permittivity of the compound is essentially independent of temperature. researchgate.net

While Diisopropylammonium 4-methoxybenzoate itself did not exhibit the sought-after ferroelectric transition in the tested range, this type of research is crucial for understanding the structure-property relationships needed to design new functional organic materials. researchgate.net The broader 4-methoxybenzoate structure is a key component in other known ferroelectric nematic liquid crystals, such as the archetypal material RM734 (4-((4-nitrophenoxy)carbonyl)phenyl 2,4-dimethoxybenzoate), highlighting the importance of this chemical scaffold in the field. acs.orgresearchgate.netresearchgate.net

Chemical Biology Probes and Tools

This compound and its derivatives are valuable as probes and tools for studying biological systems. Their ability to interact with biological molecules and pathways allows researchers to investigate complex processes. The core structure can be modified to create specialized probes for various applications, from enzyme analysis to proteomics. smolecule.com

Some research indicates that this compound possesses antifungal properties and may modulate certain enzymes, suggesting potential interactions with microbial cell membranes that could be harnessed for research tools. smolecule.com Its inherent fluorescence properties also make it potentially useful for certain spectroscopic studies. biosynth.com Derivatives are often designed to enhance these functions. For example, Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate, which contains the methoxyphenyl group, is used as a chemical probe to investigate specific biological pathways. smolecule.com Similarly, Ethyl 4-iodo-3-methoxybenzoate is employed in research to study enzyme inhibition and receptor binding.

Pharmacological Lead Compound Development

The 4-methoxybenzoate scaffold is a recurring motif in the development of new pharmacological agents. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. This compound itself has shown potential antifungal activity. smolecule.com

More complex derivatives have been extensively investigated as lead compounds for drug discovery across various therapeutic areas:

Anesthetics: The derivative 2-(diethylamino)this compound serves as a chemical scaffold in medicinal chemistry and has been studied for its potential anesthetic and analgesic properties. solubilityofthings.com

Anti-inflammatory and Analgesic Agents: New quinazolinone-based compounds, synthesized from structures related to amino-methoxybenzoates, have been screened for analgesic and anti-inflammatory activities. researchgate.net Some of these compounds showed significant anti-inflammatory effects with low ulcerogenic risk. researchgate.net

Anticancer Agents: The 4-methoxybenzoate structure is a key starting point for synthesizing complex anticancer drugs. In a now-retracted paper, a synthetic route to Gefitinib, an EGFR inhibitor used to treat non-small cell lung cancer, was reported starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com Additionally, vanillin-isatin hybrids synthesized from a related vanillate (B8668496) precursor have been investigated as a therapeutic strategy against hepatocellular carcinoma. nih.gov

These examples demonstrate that the 4-methoxybenzoate core is a versatile starting point for medicinal chemists to build and optimize new therapeutic agents. solubilityofthings.comnaturalproducts.net

Interdisciplinary Research Areas

Research involving this compound and its parent acid often lies at the intersection of multiple scientific disciplines, combining chemistry, biology, and materials science.

One prominent interdisciplinary area is biocatalysis and green chemistry . Researchers have used enzymes, such as lipase (B570770) from Candida antarctica, to catalyze the production of various esters, including benzoates, in environmentally friendly solvent-free systems. researchgate.net This work, part of the Swedish "Greenchem" program, combines enzymology, organic chemistry, and chemical engineering to develop sustainable industrial processes. researchgate.net

Another area is the interface of organic synthesis and organometallic catalysis . A study on the hydrogenolysis (cleavage of a chemical bond by hydrogen) of benzyl (B1604629) 4-methoxybenzoate utilized a specialized cobalt complex as a catalyst. rsc.org This research contributes to fundamental knowledge in catalysis while developing new synthetic methods. rsc.org

Finally, the intersection of microbiology, genomics, and biochemistry is evident in studies on how microorganisms metabolize aromatic compounds. Research on the bacterium Amycolatopsis magusensis has provided genomic insights into the O-demethylation of 4-methoxybenzoate. researchgate.net This process, where the methoxy (B1213986) group is removed, is crucial for the bacterial degradation of plant-derived compounds like lignin (B12514952) and involves a sophisticated two-component enzyme system. researchgate.net Understanding these pathways is relevant for bioremediation and biotechnological applications.

Future Perspectives and Challenges in this compound Research

This compound, a seemingly simple aromatic ester, stands at a crossroads of expanding applications and significant research challenges. While traditionally valued in the fragrance and flavor industries for its pleasant, sweet aroma, recent scientific inquiry has begun to unveil its potential in more advanced fields. smolecule.comzbwhr.com The future trajectory of research on this compound is poised to explore its utility in pharmaceuticals, material science, and sustainable chemistry. However, realizing this potential requires overcoming several hurdles related to synthesis, mechanistic understanding, and application-specific development.

Future research is expected to delve deeper into its promising biological activities, potentially leading to new therapeutic applications. There is a growing interest in its role as a versatile building block in organic synthesis for creating more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Concurrently, its unique chemical properties are being considered for the development of novel materials. smolecule.com

Key challenges remain in optimizing its synthesis for industrial-scale production and in fully understanding the mechanisms behind its observed biological effects. vulcanchem.com The current body of research often points to potential but calls for more detailed investigations to translate these possibilities into practical applications. smolecule.com

Future Perspectives

The prospects for this compound are expanding beyond its traditional uses. Researchers are focusing on several key areas where this compound could provide significant value.

Broadening Pharmaceutical and Therapeutic Potential

Preliminary studies indicating that this compound possesses antifungal properties have opened a promising avenue for therapeutic research. smolecule.com Future investigations are warranted to explore these and other potential biological activities, such as anti-inflammatory effects. zbwhr.com The development of this compound as a potential therapeutic agent will require detailed mechanistic studies to understand how it interacts with cellular targets and a transition to in vivo animal models to evaluate its efficacy. Furthermore, its structure serves as a valuable scaffold for medicinal chemists to design and synthesize derivatives with enhanced pharmacological properties for specific therapeutic targets. vulcanchem.com

Innovations in Material Science

The application of this compound in material science is an emerging field with considerable room for growth. Its properties, such as volatility and solubility in organic solvents, suggest its potential use in creating specialized coatings or resins. smolecule.com Research into derivatives like 4-tert-butylcyclohexyl 4-methoxybenzoate for fragrance encapsulation in polymers points to a potential application for this compound as a component in advanced material formulations. vulcanchem.com Additionally, related structures are being investigated for their UV-absorbing properties, suggesting that derivatives of this compound could be developed as effective UV-B absorbers for photostable materials. rsc.org Future work will likely focus on incorporating this molecule into polymer chains or using it as a building block for functional organic materials. bldpharm.com

Advancements in Biocatalysis and Green Chemistry

The use of enzymes to perform chemical transformations is a cornerstone of green chemistry, and this compound is a relevant substrate in this area. Research into cytochrome P450 enzymes has shown their ability to selectively demethylate 4-methoxybenzoic acid and its derivatives. nih.govrsc.org This biocatalytic approach could be harnessed to produce valuable hydroxylated aromatic compounds from simple methoxybenzoates. nih.gov Future research is expected to focus on engineering more efficient and substrate-specific enzymes for these transformations and developing sustainable, biocatalytic routes for the synthesis of this compound itself, moving away from traditional acid-catalyzed methods. vulcanchem.comuq.edu.au

Table 1: Key Future Research Directions for this compound

Research Area Focus of Investigation Potential Applications
Pharmaceuticals In-depth mechanistic studies of biological activity. Development of new antifungal or anti-inflammatory agents. zbwhr.com
In vivo efficacy and safety studies. Therapeutic drug development. zbwhr.com
Use as a scaffold for drug design. vulcanchem.com Synthesis of novel pharmaceutical compounds. vulcanchem.com
Material Science Integration into polymer systems and coatings. smolecule.combldpharm.com Advanced functional materials, controlled-release fragrances. vulcanchem.com
Development of derivatives as UV absorbers. rsc.org Photostable polymers and cosmetics.
Biocatalysis Engineering enzymes (e.g., Cytochrome P450s) for selective transformations. rsc.orguq.edu.au Sustainable production of high-value chemical intermediates. nih.gov
Development of green synthetic routes. vulcanchem.com Environmentally friendly industrial chemical manufacturing.

Challenges in Research

Despite its potential, several challenges must be addressed to advance the application of this compound.

Synthetic and Process Optimization

While the synthesis of this compound via the esterification of 4-methoxybenzoic acid with ethanol (B145695) is a well-established method, challenges related to yield, purity, and scalability persist. For laboratory and industrial applications, developing more efficient, cost-effective, and environmentally friendly synthetic methods is crucial. vulcanchem.com This includes exploring alternative catalytic systems and continuous flow processes to improve reaction efficiency and facilitate easier purification, which can be a challenge in traditional batch processes. vulcanchem.com

Elucidating Biological Mechanisms

A significant hurdle in developing this compound for pharmaceutical use is the limited understanding of its precise mechanism of action. While studies have identified antifungal activity, the specific molecular targets and biochemical pathways it modulates are not yet fully elucidated. smolecule.com Similarly, its interaction with various enzymes and receptors in biological systems remains an area requiring deep investigation. Genomic and proteomic studies, such as those identifying the enzymatic systems in microorganisms that metabolize methoxybenzoates, are critical steps in understanding its biological fate and designing more potent derivatives. nih.gov

Overcoming Research Gaps in Material Science

The exploration of this compound in material science is still in its nascent stages. smolecule.com A primary challenge is the lack of fundamental research on its physicochemical properties when incorporated into material matrices like polymers. smolecule.combldpharm.com More systematic studies are needed to understand how its structure influences the properties of the final material. Without this foundational data, its potential in applications such as specialized coatings or functional polymers cannot be fully realized. smolecule.com

Table 2: Current Challenges in this compound Research

Challenge Category Specific Issues Required Research Focus
Synthesis Sub-optimal yields and purity in traditional methods. vulcanchem.com Development of novel catalytic systems and green chemistry protocols. vulcanchem.comvulcanchem.com
Scalability for industrial production. Investigation of continuous flow manufacturing processes.
Biological Understanding Lack of detailed knowledge of the mechanism of action. smolecule.com Mechanistic studies on cellular and molecular targets. nih.gov
Incomplete understanding of metabolic pathways. nih.gov In vivo studies and metabolomics to map biotransformation.
Material Science Preliminary nature of current research. smolecule.com Foundational studies on the physicochemical effects of its incorporation into materials.
Lack of data on performance in polymer systems. bldpharm.com Synthesis and characterization of polymers containing the compound.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methoxybenzoate in laboratory settings?

this compound is typically synthesized via esterification of 4-methoxybenzoic acid. Two validated methods include:

  • Acid-catalyzed esterification : Reacting 4-methoxybenzoic acid with ethanol in the presence of sulfuric acid under reflux conditions for 15 hours .
  • Alternative pathway : Using thionyl chloride to activate the carboxylic acid group at 0°C, followed by reaction with ethanol at 40°C .
    Yields vary (e.g., 46% in one protocol), and purity is confirmed via NMR (e.g., 1H^1H NMR: δ 8.00 ppm for aromatic protons, δ 3.86 ppm for methoxy group) .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H^1H and 13C^{13}C NMR : Key peaks include aromatic protons (δ 8.00 and 6.91 ppm) and the methoxy group (δ 3.86 ppm). The ester carbonyl appears at δ 166.43 ppm in 13C^{13}C NMR .
  • Infrared (IR) spectroscopy : Bands at 1700–1400 cm1^{-1} confirm carboxylate coordination in metal complexes. For free ester, C=O stretching appears near 1725 cm1^{-1} .

Q. How is this compound utilized in coordination chemistry?

It acts as a ligand for trivalent lanthanides (La, Ce, Pr) and transition metals (Mn, Ni, Cu). The carboxylate group binds in a bidentate manner, confirmed by IR asymmetry in ν(COO^-) bands (e.g., Δν = 127 cm1^{-1} for La complexes) . Thermal analysis (TG-DTA) reveals dehydration steps and decomposition pathways (e.g., La complex decomposes at 400–600°C to La2_2O3_3) .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data for metal-4-methoxybenzoate complexes be resolved?

Conflicting decomposition temperatures (e.g., La vs. Cu complexes) arise from metal-oxygen bond strength variations. Strategies include:

  • Simultaneous TG-DTA/DSC : To differentiate dehydration (endothermic) from ligand pyrolysis (exothermic) .
  • X-ray powder diffraction : To identify intermediate phases (e.g., anhydrous vs. hydrated forms) .
    For example, La-4-methoxybenzoate loses water at 120°C, while Cu complexes decompose directly at 250°C due to weaker metal-ligand interactions .

Q. What computational methods model the electronic structure of this compound?

  • Hartree-Fock-Roothan (SCF) methods : Used with a split-valance basis set (lanL2DZ) to optimize geometry and calculate vibrational frequencies. Theoretical IR spectra align with experimental data (e.g., carboxylate stretching modes) .
  • Gaussian 98 software : Simulates molecular conformations, revealing rotational flexibility in the methoxy and ester groups .

Q. How does this compound interact with enzymatic systems like tyrosinase?

In vitro studies show it undergoes oxidation by tyrosinase at pH 7.4, monitored via UV-Vis at 266 nm. The methoxy group reduces reactivity compared to its hydroxyl analog (Ethyl 4-hydroxybenzoate), suggesting steric or electronic hindrance . Methodological controls include NADH oxidation assays (340 nm) to rule out nonspecific redox effects .

Methodological Notes

  • Synthesis Optimization : Use anhydrous conditions to minimize hydrolysis of the ester group .
  • Crystallography : For metal complexes, employ SHELX software (SHELXL-97) for structure refinement, accounting for twinning in high-resolution data .
  • Analytical Cross-Validation : Combine NMR, IR, and elemental analysis to confirm ligand purity before coordination studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.